molecular formula C9H12N2O2 B15323159 2-Amino-3-(4-methylpyridin-2-yl)propanoic acid

2-Amino-3-(4-methylpyridin-2-yl)propanoic acid

Cat. No.: B15323159
M. Wt: 180.20 g/mol
InChI Key: YRWVUIFELULWFC-UHFFFAOYSA-N
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Description

2-Amino-3-(4-methylpyridin-2-yl)propanoic acid is a chemical compound that belongs to the class of organic compounds known as amino acids. It is characterized by the presence of an amino group (-NH2) and a carboxylic acid group (-COOH) attached to a pyridine ring, which is a six-membered aromatic ring containing one nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through various synthetic routes, including the Suzuki-Miyaura cross-coupling reaction. This reaction involves the coupling of a boronic acid derivative with a halogenated pyridine derivative under palladium-catalyzed conditions. The reaction conditions typically include the use of a palladium catalyst, a base, and an appropriate solvent.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-3-(4-methylpyridin-2-yl)propanoic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles and suitable reaction conditions.

Major Products Formed:

  • Oxidation: The oxidation of the compound can lead to the formation of carboxylic acids or other oxidized derivatives.

  • Reduction: Reduction reactions can produce amines or other reduced derivatives.

  • Substitution: Substitution reactions can result in the formation of various substituted pyridine derivatives.

Scientific Research Applications

2-Amino-3-(4-methylpyridin-2-yl)propanoic acid has several scientific research applications, including its use in chemistry, biology, medicine, and industry.

  • Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: It can serve as a probe or reagent in biological studies to investigate various biochemical processes.

  • Medicine: The compound may have potential therapeutic applications, such as in the development of new drugs for treating diseases.

  • Industry: It can be utilized in the production of materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 2-Amino-3-(4-methylpyridin-2-yl)propanoic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism of action would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

2-Amino-3-(4-methylpyridin-2-yl)propanoic acid can be compared with other similar compounds, such as 2-Amino-4-methylpyridine and Ethyl 4-[(4-methylpyridin-2-yl)amino]piperidine-1-carboxylate. These compounds share structural similarities but may differ in their chemical properties and applications. The uniqueness of this compound lies in its specific functional groups and their potential impact on its reactivity and biological activity.

List of Similar Compounds

  • 2-Amino-4-methylpyridine

  • Ethyl 4-[(4-methylpyridin-2-yl)amino]piperidine-1-carboxylate

  • N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpyridin-2-yl)amino)piperidine-1-carboxylate

Properties

Molecular Formula

C9H12N2O2

Molecular Weight

180.20 g/mol

IUPAC Name

2-amino-3-(4-methylpyridin-2-yl)propanoic acid

InChI

InChI=1S/C9H12N2O2/c1-6-2-3-11-7(4-6)5-8(10)9(12)13/h2-4,8H,5,10H2,1H3,(H,12,13)

InChI Key

YRWVUIFELULWFC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1)CC(C(=O)O)N

Origin of Product

United States

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